Cas no 89343-06-6 (Triisopropylsilylacetylene)

Triisopropylsilylacetylene (TIPS-acetylene) is a protected acetylene derivative featuring a triisopropylsilyl (TIPS) group. This compound is widely used in organic synthesis as a versatile building block for the introduction of acetylene functionalities under mild conditions. The TIPS group enhances stability, preventing unwanted side reactions while allowing selective deprotection when needed. Its steric bulk improves handling and storage compared to unprotected acetylene derivatives. TIPS-acetylene is particularly valuable in Sonogashira couplings, click chemistry, and the synthesis of complex molecules such as pharmaceuticals, polymers, and advanced materials. The compound’s reliability and compatibility with various reaction conditions make it a preferred choice in synthetic chemistry.
Triisopropylsilylacetylene structure
Triisopropylsilylacetylene structure
Product Name:Triisopropylsilylacetylene
CAS No:89343-06-6
MF:C11H22Si
MW:182.37788438797
MDL:MFCD00075452
CID:61255
PubChem ID:2734682
Update Time:2025-05-20

Triisopropylsilylacetylene Chemical and Physical Properties

Names and Identifiers

    • Ethynyltriisopropylsilane
    • Triisopropylsilylacetylene
    • (triisopropylsilyl)acetylene
    • C11H22Si
    • ethynyl-tri(propan-2-yl)silane
    • ethynyltris(propan-2-yl)silane
    • Silane, ethynyltris(1-methylethyl)-
    • tris(isopropylsilyl)acetylene
    • (Triisopropylsilyl)acetylene, 97%
    • AK114015
    • triisopropylsilylacetylen
    • ethynyltriisopropyl-silane
    • triisopropylsilyl acetylene
    • triisopropylsilyl-acetylene
    • ethynyltri(isopropyl)silane
    • Ethynyl-triisopropyl-silane
    • triisopropyl-silyl-acetylene
    • EBD22
    • (Triisopropyl-silyl)acet
    • Ethynyltris(1-methylethyl)silane (ACI)
    • Ethynyltris(triisopropyl)silane
    • TIPS-acetylene
    • Triisopropylacetylene
    • Triisopropylsilylethyne
    • (Triisopropylsilyl)acetylene,97%
    • MFCD00075452
    • (Triisopropyl-silyl)acetylene
    • T1683
    • PB43763
    • DB-009409
    • EN300-133582
    • CS-W004655
    • STL555412
    • ethynyl(tripropan-2-yl)silane
    • [Tris(isopropyl)silyl]acetylene
    • SY012956
    • 89343-06-6
    • DWX24P8A9S
    • STR09548
    • BBL101616
    • S18000
    • Ethynyltris(1-methylethyl)silane
    • AKOS005257349
    • DTXSID30370445
    • KZGWPHUWNWRTEP-UHFFFAOYSA-N
    • MDL: MFCD00075452
    • Inchi: 1S/C11H22Si/c1-8-12(9(2)3,10(4)5)11(6)7/h1,9-11H,2-7H3
    • InChI Key: KZGWPHUWNWRTEP-UHFFFAOYSA-N
    • SMILES: C#C[Si](C(C)C)(C(C)C)C(C)C

Computed Properties

  • Exact Mass: 182.14900
  • Monoisotopic Mass: 182.149
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 0

Experimental Properties

  • Color/Form: Colorless Transparent Liquid
  • Density: 0.813 g/mL at 25 °C(lit.)
  • Melting Point: No data available
  • Boiling Point: 50-52 °C/0.6 mmHg(lit.)
  • Flash Point: Fahrenheit: 132.8 ° f < br / > Celsius: 56 ° C < br / >
  • Refractive Index: n20/D 1.4527(lit.)
  • Solubility: Miscible with organic solvents.
  • PSA: 0.00000
  • LogP: 3.83760
  • Solubility: Not determined

Triisopropylsilylacetylene Security Information

  • Symbol: GHS02 GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H226-H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:UN 1993 3/PG 3
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36/37/39
  • Hazardous Material Identification: Xi
  • HazardClass:3.2
  • PackingGroup:III
  • TSCA:N
  • Storage Condition:Inert atmosphere,2-8°C(BD158652)
  • Safety Term:3.2
  • Packing Group:III
  • Risk Phrases:R36/37/38

Triisopropylsilylacetylene Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

Triisopropylsilylacetylene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T1683-5ml
Triisopropylsilylacetylene
89343-06-6 95.0%(GC)
5ml
¥685.0 2022-09-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T1683-25ml
Triisopropylsilylacetylene
89343-06-6 95.0%(GC)
25ml
¥2380.0 2022-09-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T502A-5g
Triisopropylsilylacetylene
89343-06-6 95%
5g
¥105.0 2022-09-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T502A-25g
Triisopropylsilylacetylene
89343-06-6 95%
25g
¥395.0 2022-09-28
Fluorochem
S18000-5g
Triisopropylsilyl)acetylene
89343-06-6 98%
5g
£24.00 2022-02-28
Fluorochem
S18000-25g
Triisopropylsilyl)acetylene
89343-06-6 98%
25g
£62.00 2022-02-28
Fluorochem
S18000-100g
Triisopropylsilyl)acetylene
89343-06-6 98%
100g
£200.00 2022-02-28
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C9996519967- 1g
Triisopropylsilylacetylene
89343-06-6 90%(GC)
1g
¥ 94.1 2021-05-18
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C9996519951- 5g
Triisopropylsilylacetylene
89343-06-6 90%(GC)
5g
¥ 164.7 2021-05-18
Ambeed
A554152-1g
Ethynyltriisopropylsilane
89343-06-6 98%
1g
$14.0 2025-04-15

Triisopropylsilylacetylene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water
1.2 Reagents: Potassium hydroxide ,  Manganese oxide (MnO2) Solvents: Diethyl ether
Reference
Organocatalytic Enantioselective 1,3-Difunctionalizations of Morita-Baylis-Hillman Carbonates
Chen, Zhi-Chao; Chen, Peng; Chen, Zhi; Ouyang, Qin ; Liang, Hua-Ping; et al, Organic Letters, 2018, 20(19), 6279-6283

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium methoxide ,  Benzeneacetic acid, α-diazo-, methyl ester Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-hydroxydirhodium ,  BINAP Solvents: Toluene ;  1 h, 90 °C; 90 °C → rt
Reference
Rhodium(I)-Catalyzed Sequential C(sp)-C(sp3) and C(sp3)-C(sp3) Bond Formation through Migratory Carbene Insertion
Xia, Ying; Feng, Sheng; Liu, Zhen; Zhang, Yan; Wang, Jianbo, Angewandte Chemie, 2015, 54(27), 7891-7894

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol
Reference
Biphenyldialkylsilyl chlorides: reagents for the formation of crystalline derivatives of small terminal alkynes
Anthony, John; Diederich, Francois, Tetrahedron Letters, 1991, 32(31), 3787-90

Production Method 4

Reaction Conditions
Reference
Silicon-directed Nazarov reactions. III. Stereochemical and mechanistic considerations
Jones, Todd K.; Denmark, Scott E., Helvetica Chimica Acta, 1983, 66(8), 2397-411

Production Method 5

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  rt; 4 h, rt; overnight, rt
Reference
Silylation of Alcohols, Phenols, and Silanols with Alkynylsilanes - an Efficient Route to Silyl Ethers and Unsymmetrical Siloxanes
Kucinski, Krzysztof; Stachowiak, Hanna ; Hreczycho, Grzegorz, European Journal of Organic Chemistry, 2020, 2020(26), 4042-4049

Production Method 6

Reaction Conditions
Reference
Selenium-π-Acid Catalyzed Oxidative Functionalization of Alkynes: Facile Access to Ynones and Multisubstituted Oxazoles
Liao, Lihao; Zhang, Hang; Zhao, Xiaodan, ACS Catalysis, 2018, 8(7), 6745-6750

Production Method 7

Reaction Conditions
1.1 Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  Hydrotetrakis(triphenylphosphine)rhodium Solvents: Acetone ;  1 h, reflux
Reference
Equilibrating C-S Bond Formation by C-H and S-S Bond Metathesis. Rhodium-Catalyzed Alkylthiolation Reaction of 1-Alkynes with Disulfides
Arisawa, Mieko; Fujimoto, Kenji; Morinaka, Satoshi; Yamaguchi, Masahiko, Journal of the American Chemical Society, 2005, 127(35), 12226-12227

Triisopropylsilylacetylene Raw materials

Triisopropylsilylacetylene Preparation Products

Triisopropylsilylacetylene Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:89343-06-6)(Triisopropylsilyl)acetylene
Order Number:sfd1395
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:32
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:89343-06-6)Triisopropylsilylacetylene
Order Number:A843135
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:58
Price ($):303.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:89343-06-6)三异丙基硅基乙炔
Order Number:LE26800077
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:58
Price ($):discuss personally
Email:18501500038@163.com

Additional information on Triisopropylsilylacetylene

Triisopropylsilylacetylene: A Comprehensive Overview

Triisopropylsilylacetylene, also known as TIPS acetylene or 1,1,1-triisopropylsilyl acetylene, is a versatile organosilicon compound with the CAS number 89343-06-6. This compound has garnered significant attention in the fields of organic synthesis, materials science, and catalysis due to its unique chemical properties and reactivity. The molecule consists of an acetylene group (-C≡CH) substituted with a triisopropylsilyl (TIPS) group, which imparts stability and facilitates various chemical transformations.

The TIPS group, which is a bulky silyl protecting group, plays a crucial role in stabilizing the acetylenic moiety. This stabilization allows Triisopropylsilylacetylene to undergo a wide range of reactions that would otherwise be challenging with unprotected acetylenes. Recent studies have highlighted its utility in cross-coupling reactions, such as the Sonogashira coupling, where it serves as an excellent substrate for forming carbon-heteroatom bonds. The use of Triisopropylsilylacetylene in these reactions has been shown to enhance selectivity and yield, making it a valuable tool in modern organic synthesis.

In addition to its role in traditional organic synthesis, Triisopropylsilylacetylene has found applications in the synthesis of complex natural products and bioactive molecules. For instance, researchers have employed this compound in the construction of polycyclic structures, where its reactivity and stability are particularly advantageous. The ability to perform multiple transformations on the same molecule without interfering with other functional groups has made it a preferred choice for synthesizing intricate architectures.

The development of new catalytic systems has further expanded the scope of Triisopropylsilylacetylene. Recent advancements in transition metal catalysis have enabled the use of this compound in enantioselective reactions, paving the way for the asymmetric synthesis of chiral acetylenic compounds. These developments are particularly relevant in drug discovery, where chirality plays a critical role in molecular activity and selectivity.

Beyond organic synthesis, Triisopropylsilylacetylene has also been explored for its potential in materials science. Its ability to undergo controlled polymerization under specific conditions has led to the development of novel siloxane-based polymers with unique mechanical and thermal properties. These materials hold promise for applications in high-performance coatings, adhesives, and electronic devices.

Recent research has also focused on the environmental compatibility and sustainability aspects of using Triisopropylsilylacetylene. Studies have demonstrated that certain reaction conditions can minimize waste generation and improve atom economy when employing this compound. Such findings align with the growing emphasis on green chemistry principles within the scientific community.

In conclusion, Triisopropylsilylacetylene is a multifaceted compound with a wide range of applications across various disciplines. Its unique combination of stability and reactivity makes it an invaluable tool for researchers seeking to tackle complex chemical challenges. As ongoing research continues to uncover new possibilities for this compound, its role in advancing science and technology is expected to grow significantly.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:89343-06-6)(Triisopropylsilyl)acetylene
sfd1395
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:89343-06-6)Triisopropylsilylacetylene
A843135
Purity:99%
Quantity:500g
Price ($):303.0
Email